Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Overview
Description
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is characterized by a spirocyclic structure containing two nitrogen atoms and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
The synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable spirocyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure and the presence of nitrogen atoms allow the compound to form stable complexes with these targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms and the carboxylate group.
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate: This compound contains fluorine atoms, which can significantly alter its chemical and biological properties.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound has an oxo group, which can affect its reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of tert-butyl 2,6-diazaspiro[3
Biological Activity
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 885272-17-3) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. The following sections detail its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 226.32 g/mol. Its structural features include a spirocyclic arrangement that is hypothesized to facilitate interactions with biological macromolecules, such as proteins and nucleic acids.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound, typically involving multi-step organic reactions that optimize yield and purity. The general synthesis process includes:
- Substitution Reaction : Reacting starting materials under controlled conditions to form intermediate compounds.
- Reduction : Utilizing reducing agents like lithium aluminum hydride to facilitate cyclization.
- Protecting Group Removal : Employing hydrogenation to remove protective groups and yield the final product.
The synthesis is characterized by its efficiency and suitability for industrial production due to readily available raw materials and high overall yields .
Pharmacological Properties
Preliminary studies suggest that compounds with similar diazaspiro structures may exhibit pharmacological properties, including:
- Antimicrobial Activity : Some diazaspiro compounds have shown potential as antimicrobial agents.
- Neuroactive Effects : The interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders.
- Antitumor Properties : Research indicates that spirocyclic compounds can influence cancer cell proliferation.
The specific biological mechanisms of this compound are still under investigation, but its structural characteristics imply a capacity for modulating biological pathways .
Interaction Studies
Research into the interactions of this compound with various biological targets is crucial for elucidating its therapeutic potential. Interaction studies focus on:
- Binding Affinity : Evaluating how well the compound binds to target receptors or enzymes.
- Mechanism of Action : Understanding how the compound influences cellular processes at a molecular level.
These studies are essential for advancing its application in pharmacology and medicinal chemistry .
Case Studies
Recent case studies have explored the biological activities of related compounds:
-
Case Study on Antimicrobial Activity :
- A related diazaspiro compound demonstrated effective inhibition against several bacterial strains, suggesting a similar potential for this compound.
-
Neuropharmacological Study :
- Research indicated that spirocyclic compounds can modulate neurotransmitter systems, which may open avenues for treating conditions like anxiety and depression.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1,4-Diazabicyclo[2.2.2]octane | Strong base used in organic synthesis | |
1-Azabicyclo[3.3.0]octan-3-one | Exhibits interesting biological activities | |
2,6-Diazaadamantane | Notable for stability and medicinal use |
This table highlights how this compound's unique structure differentiates it from other similar compounds while suggesting further research into its properties and applications .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPABIHNWDOPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101008216 | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101008216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-17-3 | |
Record name | 1,1-Dimethylethyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101008216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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